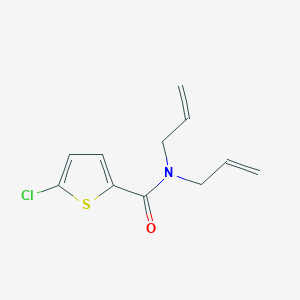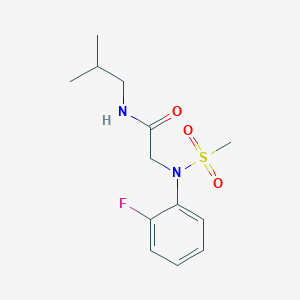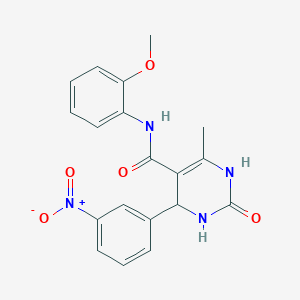![molecular formula C16H10Cl3N3O2 B5139594 N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly referred to as CPODA, is a synthetic compound used in scientific research. It belongs to the family of oxadiazole derivatives and has been shown to have potential applications in various fields of research.
Applications De Recherche Scientifique
CPODA has been shown to have potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. CPODA has also been shown to have potential as an insecticide and herbicide.
Mécanisme D'action
The mechanism of action of CPODA is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting cellular processes. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
CPODA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. CPODA has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPODA in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, it is important to note that its long-term effects have not been fully studied. One limitation of using CPODA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on CPODA. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential as an insecticide and herbicide. Research in this area could lead to the development of new, safer pesticides. Additionally, further studies are needed to fully elucidate the mechanism of action of CPODA and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of CPODA involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl 2-chloroacetate to form 2-(2,4-dichlorophenyl) hydrazinecarboxylate. This intermediate is then reacted with potassium ethoxide and carbon disulfide to form the corresponding dithiocarboxylate, which is further reacted with hydrazine hydrate to form the final product, CPODA.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-9-5-6-10(12(19)7-9)16-21-14(22-24-16)8-15(23)20-13-4-2-1-3-11(13)18/h1-7H,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGEVDZBMPMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)



![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5139571.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![6-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139595.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)